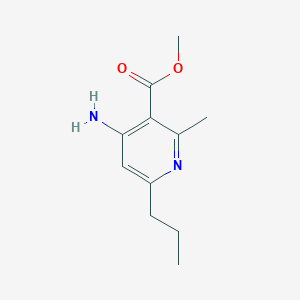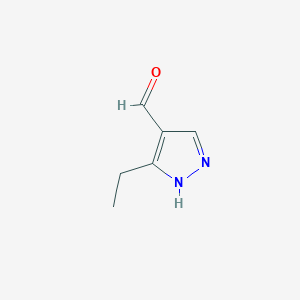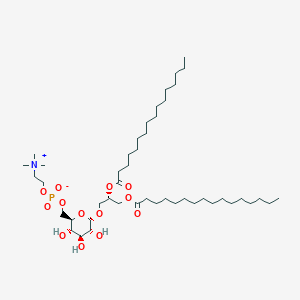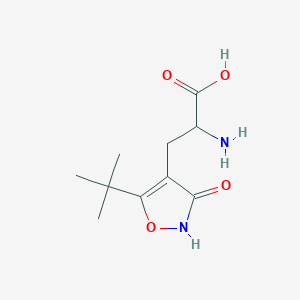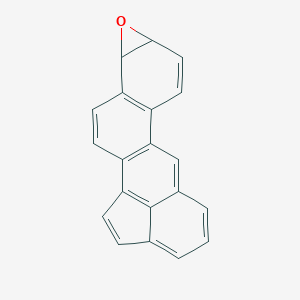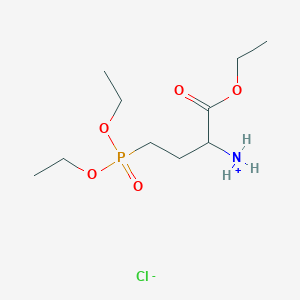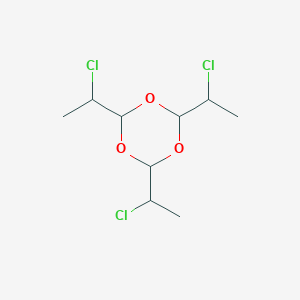
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane (TCT) is an organic compound that is widely used in scientific research for its unique chemical properties. TCT is a cyclic trimeric ether that contains three chloroethyl groups attached to a trioxane ring. This compound has been extensively studied for its potential as an anti-cancer agent and as a tool for chemical synthesis.
Mechanism Of Action
The mechanism of action of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the formation of reactive intermediates such as chloroethyl radicals and epoxides, which can react with cellular macromolecules such as DNA, proteins, and lipids. These reactive intermediates can cause DNA damage, protein cross-linking, and lipid peroxidation, leading to cell death. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to be more toxic to cancer cells than normal cells, making it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have antibacterial and antifungal activity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is its high reactivity and selectivity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is also relatively easy to synthesize and can be obtained in high yield. However, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has some limitations for lab experiments. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is highly reactive and can be toxic to normal cells, making it difficult to work with. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane also has a short half-life and can decompose rapidly under certain conditions, making it difficult to store and transport.
Future Directions
There are a number of future directions for research on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. One area of research is the development of new cancer therapies based on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. Researchers are exploring different ways to deliver 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane to cancer cells, such as using nanoparticles or liposomes. Another area of research is the synthesis of new 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane derivatives with improved properties such as increased selectivity or reduced toxicity. Finally, researchers are exploring the use of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane in other areas of research such as chemical synthesis and environmental remediation.
Synthesis Methods
The synthesis of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the reaction of 1,3,5-trioxane with chloroethylamine hydrochloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane as the major product. The yield of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
CAS RN |
142817-71-8 |
|---|---|
Product Name |
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane |
Molecular Formula |
C9H15Cl3O3 |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
2,4,6-tris(1-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3 |
InChI Key |
XTQUGQZRFTWKFM-UHFFFAOYSA-N |
SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Canonical SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



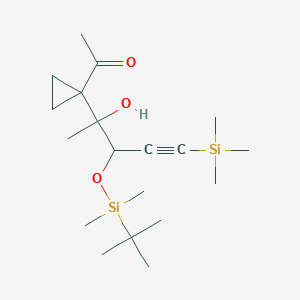
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
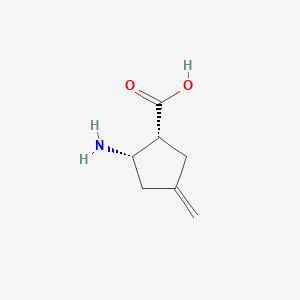
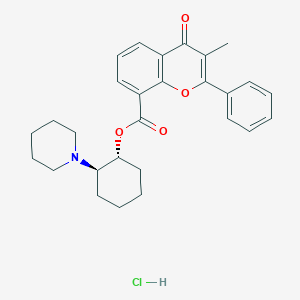
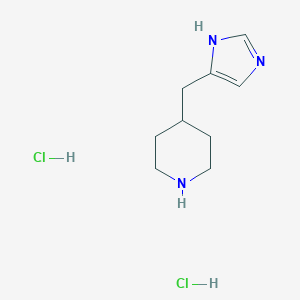
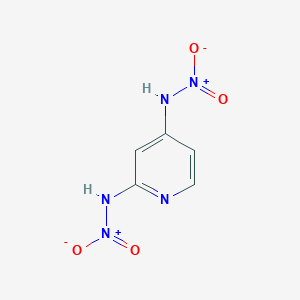
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
